Betamethasone 17,21-dipropionate

Description

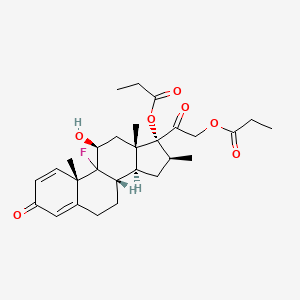

Betamethasone 17,21-dipropionate (BD) is a synthetic glucocorticoid classified as a super-potent topical corticosteroid with anti-inflammatory and immunosuppressive properties . It is the 17,21-dipropionate ester of betamethasone, a prednisolone analog modified with a 9α-fluoro group and 16β-methyl group to enhance glucocorticoid receptor affinity and metabolic stability .

Properties

IUPAC Name |

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27?,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBQSYVNNPZIQ-JCOVECCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37FO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5593-20-4 | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17,21-di(propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization and Hydrolysis-Based Approaches

The conventional synthesis of betamethasone 17,21-dipropionate involves a multi-step sequence starting from betamethasone. The initial step employs triethyl orthopropionate to form betamethasone-17,21-orthopropionate cyclic ester through cyclization. Subsequent 21-site selective hydrolysis yields betamethasone 17-propionate, which undergoes propionylation at the 21-hydroxyl group to produce the final dipropionate ester. While this method is well-documented, it suffers from inefficiencies such as prolonged reaction times (12–24 hours), moderate yields (60–75%), and the need for ultra-low temperatures (-20°C) during hydrolysis.

Challenges in Catalysis and Solvent Selection

Early methods relied on pyridine-based catalysts, which, while effective, introduced complications in post-reaction purification due to their high basicity and solubility in organic phases. Additionally, the use of hazardous solvents like ethyl acetate in stoichiometric quantities raised environmental concerns and increased production costs. These limitations underscored the need for innovative approaches to streamline synthesis and reduce waste.

Modern Catalytic Strategies for Propionylation

DMAP-Catalyzed Esterification

A breakthrough method disclosed in patent CN112851734B utilizes 4-dimethylaminopyridine (DMAP) as a catalyst for the propionylation of betamethasone-17-propionate. This approach eliminates the need for cyclic intermediates, directly coupling propionic anhydride with the 21-hydroxyl group. Key advantages include:

-

Reduced reaction time : 3–5 hours versus 12–24 hours in traditional methods.

-

Ambient temperature compatibility : Reactions proceed efficiently at 15–25°C, avoiding energy-intensive cooling.

-

Catalyst efficiency : DMAP loading as low as 0.1 equivalents (relative to substrate) achieves yields exceeding 88%.

The mechanism involves DMAP activating propionic anhydride through nucleophilic catalysis, forming a reactive acylpyridinium intermediate that facilitates esterification (Figure 1). This pathway minimizes side reactions such as β-elimination, which previously limited yields to 56% in chromium-based oxidations.

Solvent System Optimization

Critical to the patent’s success is the dichloromethane (DCM)/n-hexane solvent system. DCM’s high polarity solubilizes both the steroid substrate and DMAP, while n-hexane induces crystallization during workup. Example 4 demonstrates that a 2:1 DCM/n-hexane ratio during recrystallization increases purity to 99.8% HPLC by precipitating unreacted starting material and DMAP byproducts.

Comparative Analysis of Reaction Conditions

The patent provides five optimized examples illustrating the impact of variables on yield and purity (Table 1):

Table 1: Performance Metrics Across Catalytic Conditions

| Example | DMAP (eq) | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 2 | 0.1 | 15–25 | 88.1 | 99.43 |

| 3 | 0.5 | -10–0 | 80.0 | 99.19 |

| 4 | 0.25 | 15–25 | 90.0 | 98.98 |

| 5 | 0.25 | 15–25 | 89.0 | 99.80 |

| 6* | Pyridine | Reflux | 61.0 | 92.29 |

*Example 6 uses pyridine instead of DMAP.

Data reveals that DMAP concentrations between 0.1–0.25 equivalents at 15–25°C optimize both yield (88–90%) and purity (>99%). Substituting DMAP with pyridine (Example 6) drastically reduces performance, corroborating DMAP’s superior catalytic activity. Low-temperature reactions (-10–0°C) marginally decrease yield, likely due to reduced reagent solubility.

Purification and Crystallization Techniques

Sequential Solvent Extraction

Post-reaction workup employs a water/DCM biphasic system to remove hydrophilic impurities, including excess propionic acid and DMAP. Anhydrous sodium sulfate drying ensures residual water removal (<50 ppm), critical for preventing hydrolysis during concentration.

Recrystallization Dynamics

The patent’s refinement protocol uses a ternary solvent system (DCM/ethanol/n-hexane) to control crystal nucleation. Ethanol (0.5–5% v/v) modulates polarity, enabling gradual supersaturation as n-hexane is added. Example 5 demonstrates that slow n-hexane addition (2020 mL over 2 hours) at 0–5°C produces large, high-purity crystals (99.8% HPLC). This contrasts with rapid antisolvent addition, which fosters inclusion of mother liquor impurities.

Quality Control and Analytical Validation

Chromatographic Purity Assessment

All batches were analyzed via HPLC using a C18 column (4.6 × 250 mm, 5 μm) with UV detection at 254 nm. The mobile phase (acetonitrile/water, 65:35) achieved baseline separation of betamethasone dipropionate (RT 8.2 min) from related substances like betamethasone-17-propionate (RT 6.7 min) and Sananone dipropionate (RT 9.1 min).

Structural Confirmation by NMR

1H NMR (500 MHz, CDCl3) of the final product confirmed esterification at both C-17 and C-21:

-

δ 4.80 (dd, J = 10.5 Hz, H-21)

-

δ 5.01 (d, J = 8.5 Hz, H-17)

NOESY correlations verified the β-configuration of C-16 methyl, essential for glucocorticoid receptor binding.

Environmental and Regulatory Considerations

Chemical Reactions Analysis

Types of Reactions: Betamethasone 17,21-dipropionate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols and alkanes.

Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

Dermatological Applications

Topical Treatment for Inflammatory Skin Conditions

Betamethasone dipropionate is primarily indicated for the treatment of corticosteroid-responsive dermatoses, including:

- Eczema

- Psoriasis

- Contact dermatitis

- Seborrheic dermatitis

The compound is available in various formulations such as creams, ointments, and sprays, with a typical concentration of 0.05% to 0.1% for topical use. It acts by reducing inflammation and itching through vasoconstriction and inhibition of inflammatory mediators .

Clinical Efficacy

A comparative study evaluated the efficacy of betamethasone dipropionate versus cyclosporine for treating severe atopic dermatitis. The study found that topical betamethasone dipropionate provided significant improvement in skin lesions and pruritus with fewer systemic side effects compared to oral cyclosporine .

| Condition | Treatment | Efficacy |

|---|---|---|

| Eczema | Betamethasone dipropionate cream | Significant reduction in symptoms |

| Psoriasis | Betamethasone with calcipotriene | Enhanced efficacy compared to monotherapy |

| Contact Dermatitis | Betamethasone dipropionate ointment | Rapid symptom relief |

Systemic Applications

Management of Autoimmune Disorders

Betamethasone dipropionate can be administered parenterally to manage various autoimmune conditions such as:

- Rheumatoid arthritis

- Systemic lupus erythematosus

- Multiple sclerosis exacerbations

In these cases, it is often used in conjunction with other immunosuppressive agents to enhance therapeutic outcomes while minimizing potential side effects associated with long-term corticosteroid use .

Case Studies

A case study involving a patient with rheumatoid arthritis demonstrated that the addition of betamethasone dipropionate to the treatment regimen resulted in improved joint function and reduced inflammation markers compared to baseline measurements .

Research and Development Insights

Toxicological Studies

Research indicates that while betamethasone dipropionate is effective, there are notable toxicological concerns associated with its long-term use. In a 90-day dermal toxicity study conducted on rats, findings included adrenal atrophy and immune suppression, highlighting the importance of monitoring patients for potential side effects during extended therapy .

Pharmacokinetics

The pharmacokinetic profile of betamethasone dipropionate shows nonlinear absorption characteristics, which can vary significantly between genders. Studies have indicated that female subjects exhibit higher systemic exposure than males when administered equivalent doses .

| Parameter | Male Rats (pg/mL) | Female Rats (pg/mL) |

|---|---|---|

| Cmax (Day 15) | 120 ± 127 | 63.9 ± 52.6 |

| Cmax (Day 29) | 119 ± 176 | 57.6 ± 55.9 |

Mechanism of Action

Betamethasone 17,21-dipropionate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to its translocation into the nucleus. Once in the nucleus, the receptor complex binds to specific DNA sequences, regulating the transcription of genes involved in inflammatory and immune responses. This results in the suppression of pro-inflammatory cytokines and the inhibition of immune cell activation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Betamethasone Derivatives

Key Insights :

- Ester Position and Chain Length : BD’s dual propionate esters at C17 and C21 increase lipophilicity compared to BV (single valerate ester), enhancing skin penetration and prolonging activity . Clobetasol’s single C17 propionate ester contributes to its higher potency .

- Degradation Pathways : BD undergoes deacylation at both ester positions, forming 17-propionate, 21-propionate, and betamethasone alcohol, while BV primarily degrades at C17 .

Pharmacological and Clinical Comparisons

Key Findings :

- Systemic Effects: BD exhibits lower systemic absorption than clobetasol but higher than BV, as shown in rat models where BD caused adrenal hypertrophy in fetuses . Notably, BD may act as an anti-glucocorticoid when co-administered with betamethasone, reducing its anti-inflammatory effects .

Stability and Formulation Considerations

Table 3: Stability in Solvent Media

Key Observations :

- BD degrades faster in low-polarity solvents (e.g., methanol, ε = 32.7) due to its non-polar ester groups .

- Phosphate buffer (high ionic strength) slows BD degradation by stabilizing the activated species .

Impurities and Analytical Challenges

BD formulations must control impurities such as 11-Oxo-BD and 6β-Hydroxy-BD , which arise during synthesis or storage . These impurities are monitored using stability-indicating HPLC methods with detection limits < 0.1% .

Biological Activity

Betamethasone 17,21-dipropionate (BDP) is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is commonly used in dermatological preparations to treat various skin disorders due to its effectiveness in reducing inflammation and modulating immune responses. This article provides a comprehensive overview of the biological activity of BDP, including its pharmacological mechanisms, clinical applications, case studies, and research findings.

Pharmacological Mechanisms

1. Mechanism of Action

BDP exerts its effects primarily through the activation of glucocorticoid receptors (GR) located in the cytoplasm of target cells. Once activated, the GR translocates to the nucleus, where it influences gene transcription by binding to glucocorticoid response elements (GREs). This action leads to the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines, thereby mitigating inflammation and immune responses .

2. Pharmacokinetics

The pharmacokinetic profile of BDP is characterized by:

- Absorption : The absorption rate varies depending on the formulation (cream vs. ointment) and the use of occlusive dressings. Topical formulations are absorbed minimally, but systemic absorption can occur with prolonged use or large surface area application .

- Metabolism : BDP is primarily metabolized in the liver through hydrolysis to its active metabolites, which are then excreted via the kidneys .

- Half-life : The half-life of betamethasone phosphate (a related compound) is approximately 10.2 hours following intramuscular administration .

Clinical Applications

BDP is utilized in various clinical settings, particularly for dermatological conditions such as eczema, psoriasis, and dermatitis. Its effectiveness has been demonstrated in multiple studies:

- Psoriasis Treatment : A double-blind study involving 180 patients showed that BDP cream significantly outperformed fluocinolone acetonide cream in improving psoriasis symptoms over four weeks .

- Comparison with Other Treatments : In a study comparing oral cyclosporine with topical BDP for chronic hand eczema, both treatments showed similar efficacy in reducing disease activity scores, indicating that BDP is a viable alternative when systemic treatments are required .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety profile of BDP:

Adverse Effects

While BDP is generally well-tolerated, prolonged use can lead to side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression, skin atrophy, and potential systemic effects due to absorption . Monitoring for these adverse effects is crucial during extended treatment periods.

Q & A

Q. What are the established synthetic routes for Betamethasone 17,21-dipropionate, and how do their yields compare?

this compound is synthesized via selective esterification of hydroxyl groups at the C17 and C21 positions. A widely cited method involves three steps:

Acid-catalyzed cyclization of betamethasone to form a cyclic intermediate.

Selective hydrolysis to reopen the cyclic structure.

Propionylation at C17 and C21 using propionyl chloride or anhydride under controlled conditions .

Key metrics:

| Step | Reaction Type | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Cyclization | 85.2 | 98.3 |

| 2 | Hydrolysis | 92.1 | 99.1 |

| 3 | Propionylation | 95.0 | 99.56 |

| Total yield: 76.4% . |

Q. What analytical methods are recommended for structural validation and purity assessment?

- Spectroscopy : IR, ¹H-NMR, and ¹³C-NMR confirm esterification at C17/C21 and fluorine substitution at C8. For example, ¹H-NMR shows characteristic propionate ester peaks at δ 1.1–1.3 ppm (triplet) and δ 2.3–2.5 ppm (quartet) .

- Chromatography : RP-HPLC with UV detection (λ = 240 nm) is standard for quantifying residues in cleaning validation, achieving a limit of detection (LOD) of 0.1 µg/mL .

- Mass spectrometry : Molecular ion peak at m/z 504.6 confirms molecular weight .

Q. How do solubility and stability properties impact experimental design?

- Solubility : Ethanol (66 mg/mL) and DMSO (101 mg/mL) are preferred solvents for in vitro studies. Aqueous solubility is negligible (<0.1 mg/mL), necessitating emulsifiers for topical formulations .

- Stability : Store at -20°C (powder) or -80°C (solution) to prevent ester hydrolysis. Stability in creams depends on excipients like propylene glycol, which prevent crystallization .

Advanced Research Questions

Q. How can researchers address challenges in selective C17 propionylation during synthesis?

The C17 hydroxyl group is sterically hindered due to the 16β-methyl group, making propionylation difficult. Strategies include:

Q. What experimental approaches resolve contradictions between in vitro and in vivo anti-inflammatory data?

Discrepancies often arise from differences in metabolic activation (e.g., esterase-mediated hydrolysis in vivo) and bioavailability. Methodological solutions:

- Use isotopic tracers : Betamethasone-d10 dipropionate allows tracking of metabolic products via LC-MS .

- Ex vivo models : Human skin explants measure tissue-specific hydrolysis rates to correlate with clinical efficacy .

- Dose normalization : Adjust in vitro concentrations to match free betamethasone levels observed in vivo .

Q. How can researchers optimize RP-HPLC methods for detecting trace residues in manufacturing equipment?

- Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with a mobile phase of acetonitrile:water (55:45, v/v) at 1.0 mL/min .

- Validation parameters :

Methodological Considerations

Q. What in vitro models are suitable for evaluating glucocorticoid receptor (GR) binding affinity?

- GR translocation assays : Fluorescence-based systems (e.g., GFP-tagged GR in HEK293 cells) quantify nuclear translocation post-treatment. This compound shows EC₅₀ = 1.2 nM, comparable to dexamethasone .

- Transactivation assays : Luciferase reporters under GR-responsive promoters (e.g., MMTV or GRE-driven) measure transcriptional activity .

Q. How can structural modifications at C9 or C16 alter pharmacological activity?

- C9 fluorination : Enhances GR binding by 10-fold compared to non-fluorinated analogs.

- C16β-methyl group : Reduces mineralocorticoid activity, minimizing electrolyte imbalance side effects .

- Ester chain length : Longer esters (e.g., valerate) increase lipophilicity and prolong dermal retention .

Data Contradiction Analysis

Q. Why do toxicity profiles vary between animal models and humans?

- Species-specific metabolism : Rabbits show higher susceptibility to teratogenic effects (e.g., cleft palate) due to slower hepatic clearance of betamethasone .

- Dose extrapolation : Topical application in humans yields systemic exposure <1% of intramuscular doses used in animal studies. Adjust using allometric scaling (e.g., body surface area normalization) .

Q. How do formulation excipients influence experimental outcomes in dermatological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.